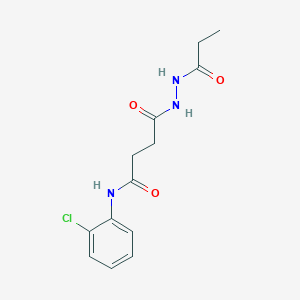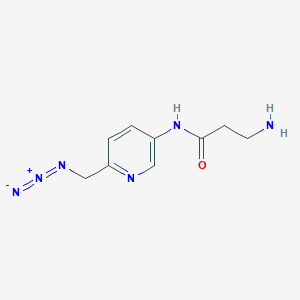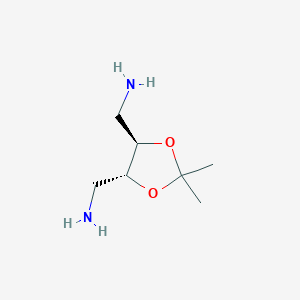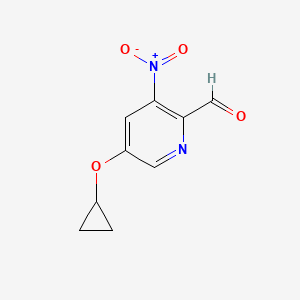![molecular formula C14H10IN3O4 B14802640 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using appropriate reagents.
Scientific Research Applications
N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, thereby inhibiting the expression of virulence factors .
Comparison with Similar Compounds
N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide can be compared with other similar hydrazone compounds such as:
N,N-bis(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine: This compound also exhibits significant biological activity and is used in coordination chemistry.
N’-(2-hydroxy-5-nitrobenzylidene)benzenesulfonohydrazide: Another hydrazone with similar applications in medicinal chemistry.
N’-(2-hydroxy-5-nitrobenzylidene)-2-iodobenzohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10IN3O4 |
|---|---|
Molecular Weight |
411.15 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C14H10IN3O4/c15-12-4-2-1-3-11(12)14(20)17-16-8-9-7-10(18(21)22)5-6-13(9)19/h1-8,19H,(H,17,20)/b16-8+ |
InChI Key |
RUIIDEYMTJSGPA-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)


![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)




![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)


